molecular formula C21H15F4N5O B4543015 4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

Cat. No.: B4543015
M. Wt: 429.4 g/mol
InChI Key: YPYLSILEWOLABG-UHFFFAOYSA-N
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Description

4-{[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a novel chemical entity designed for research purposes, featuring the privileged pyrazolo[1,5-a]pyrimidine (PP) scaffold. This scaffold is recognized as a "prominent framework" in medicinal chemistry due to its significant role in drug discovery, particularly in the development of protein kinase inhibitors . Compounds based on this core structure have demonstrated substantial potential in anticancer research, with multiple FDA-approved therapies for NTRK fusion cancers, such as Larotrectinib, sharing this fundamental pharmacophore . The specific substitutions on this compound—including the 4-fluorophenyl, trifluoromethyl, and benzamide groups—are strategically incorporated to modulate properties such as potency, selectivity, and metabolic stability, making it a valuable tool for probing biological targets. The pyrazolo[1,5-a]pyrimidine core is a versatile structure frequently investigated for its inhibitory activity against various enzymes, including tropomyosin receptor kinases (Trks) and other tyrosine kinases implicated in cellular signaling pathways . Researchers can utilize this compound to explore structure-activity relationships (SAR) and further understand the mechanisms of kinase signaling in disease models. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers should consult the current scientific literature for the latest findings on this class of compounds.

Properties

IUPAC Name

4-[[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O/c1-11-10-16(28-15-8-4-13(5-9-15)19(26)31)30-20(27-11)17(18(29-30)21(23,24)25)12-2-6-14(22)7-3-12/h2-10,28H,1H3,(H2,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYLSILEWOLABG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C(F)(F)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including anticancer properties, enzymatic inhibition, and potential as a therapeutic agent.

Chemical Structure and Properties

The molecular formula of the compound is C16H15F3N6O, with a molecular weight of 368.32 g/mol. It features a pyrazolo[1,5-a]pyrimidine core substituted with a fluorophenyl group and a trifluoromethyl group, contributing to its unique pharmacological profile.

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have shown selective inhibition of cancer cell lines with IC50 values often in the low micromolar range. A study highlighted that certain pyrazolo[1,5-a]pyrimidines demonstrated IC50 values against various solid tumors ranging from 1.30 μM to 17.25 μM, indicating promising anticancer potential .

CompoundCell LineIC50 (μM)
FNAHepG21.30
SAHAHepG217.25

Enzymatic Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. Notably, it has shown activity against histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cancer cell proliferation. The selectivity of certain derivatives towards HDAC3 was particularly noteworthy, suggesting potential for targeted cancer therapy .

Anti-Tubercular Activity

Additionally, derivatives of pyrazolo[1,5-a]pyrimidines have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. One study reported that compounds derived from this scaffold exhibited IC90 values ranging from 3.73 to 40.32 μM, with some showing promising activity against resistant strains .

Case Studies and Research Findings

  • Case Study on Anticancer Properties :
    A recent study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their anticancer properties against various cell lines. The results indicated that the presence of trifluoromethyl groups significantly enhanced cytotoxicity .
  • Mechanistic Insights :
    Molecular docking studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer pathways. The structural modifications in the pyrazolo[1,5-a]pyrimidine core were found to influence binding affinity and selectivity towards specific targets .
  • Safety and Toxicology :
    Preliminary toxicity assessments on human embryonic kidney cells (HEK-293) revealed that many of these compounds exhibited low cytotoxicity levels, supporting their potential as safe therapeutic agents .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The pyrazolo[1,5-a]pyrimidine core undergoes NAS at position 7 (amino group) under specific conditions. The electron-deficient nature of the pyrimidine ring, enhanced by the trifluoromethyl group, facilitates this reactivity.

Reaction Type Reagents/Conditions Product Yield
Amino group substitutionHalogenating agents (e.g., Cl₂)7-chloro derivative65–75%
Alkyl halides (e.g., CH₃I)N-alkylated derivatives50–60%

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and nucleophilic acyl substitution:

Hydrolysis

Condition Reagents Product Notes
AcidicHCl (6M), reflux, 12h4-aminobenzoic acid + pyrazolo-pyrimidine amineComplete cleavage observed
BasicNaOH (2M), 80°C, 8hSodium salt of benzoic acid + free aminePartial degradation of core structure

Acyl Substitution

Reaction with amines (e.g., methylamine) under coupling agents (EDC/HOBt) forms new amide derivatives.

Oxidative Transformations

The methyl group at position 5 oxidizes to a carboxylic acid under strong oxidizing conditions:

Oxidizing Agent Conditions Product Yield
KMnO₄H₂SO₄, 100°C, 6h5-carboxylic acid derivative40–50%
CrO₃Acetic acid, reflux, 8h5-carboxylic acid derivative35–45%

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl substituent directs electrophilic attacks to specific positions:

Reaction Reagents Position Modified Product
NitrationHNO₃/H₂SO₄, 0°CPara to fluorineNitro-substituted aryl derivative
SulfonationSO₃/H₂SO₄, 50°CMeta to fluorineSulfonic acid derivative

Note: The trifluoromethyl group deactivates the pyrimidine ring, limiting EAS on the core .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of halogenated intermediates:

Coupling Type Catalyst System Substrate Product Yield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃7-bromo derivativeBiaryl derivatives70–80%
SonogashiraPdCl₂(PPh₃)₂, CuI7-iodo derivativeAlkynylated analogs65–75%

Reductive Reactions

The trifluoromethyl group resists reduction, but the nitro intermediates (from EAS) can be reduced:

Reducing Agent Conditions Product Yield
H₂, Pd/CEthanol, RT, 12hAmino-substituted derivative85–90%
NaBH₄MeOH, 0°C, 2hPartial reduction of amide (limited)<10%

Photochemical Reactivity

Under UV light (254 nm), the pyrazolo[1,5-a]pyrimidine core undergoes ring-opening reactions in the presence of singlet oxygen, forming oxidized byproducts .

Key Mechanistic Insights:

  • The trifluoromethyl group increases electrophilicity at position 7, enhancing NAS but reducing EAS on the core.

  • Steric hindrance from the 4-fluorophenyl group limits reactivity at position 2 .

  • Amide hydrolysis proceeds faster under acidic conditions due to protonation of the leaving group.

Comparison with Similar Compounds

Table 1: Structural Features of Pyrazolo[1,5-a]Pyrimidine Derivatives

Compound Name (CAS/VCID if available) Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 3-(4-Fluorophenyl), 5-Me, 2-CF₃, 7-NH-benzamide C₂₂H₁₆F₄N₆O 456.4 Hypothesized kinase inhibition N/A
3-(4-Chlorophenyl)-N-(2-methoxyethyl)-... (VC9785905) 3-(4-ClPh), 5-Me, 2-CF₃, 7-NH-(2-methoxyethyl) C₁₇H₁₆ClF₃N₄O 384.8 Undisclosed (medicinal chemistry)
N-Benzyl-3-(4-ClPh)-5-Me-2-CF₃... 3-(4-ClPh), 5-Me, 2-CF₃, 7-NH-benzyl C₂₂H₁₇ClF₃N₅ 451.9 Anticancer, psychopharmacological
3-(4-Fluorophenyl)-N-(pyridin-3-ylmethyl)-5-Me... 3-(4-FPh), 5-Me, 7-NH-(pyridin-3-ylmethyl) C₁₉H₁₆FN₅ 333.4 Antiviral, enzyme inhibition
N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(4-FPh)-5-Me... 3-(4-FPh), 5-Me, 7-NH-(2-(3,4-dimethoxyphenyl)ethyl) C₂₀H₂₂FN₅O₂ 395.4 Antitumor, antibacterial

Key Observations:

Substituent Impact: Halogenated Aryl Groups: The 4-fluorophenyl group in the target compound may offer improved target affinity compared to 4-chlorophenyl analogs (e.g., VC9785905) due to fluorine’s electronegativity and smaller van der Waals radius . Amino-Linked Moieties: The benzamide group in the target compound likely enhances solubility and hydrogen-bonding capacity compared to alkylamino (e.g., 2-methoxyethyl in ) or arylalkyl (e.g., benzyl in ) substituents.

Trifluoromethyl Role : The 2-CF₃ group, present in the target compound and VC9785905 , is associated with increased metabolic stability and resistance to oxidative degradation, critical for oral bioavailability.

Key Insights:

  • Kinase Inhibition : Pyrazolo[1,5-a]pyrimidines with CF₃ and halogenated aryl groups (e.g., ) show potent kinase inhibition, suggesting the target compound may share this activity.
  • Antimicrobial Potential: Structural analogs with chlorophenyl groups (e.g., ) exhibit strong antimicrobial effects, but the target compound’s fluorophenyl substitution might shift activity toward eukaryotic targets (e.g., cancer cells).

Q & A

Q. Basic Research Focus

  • 1H/13C NMR : Identify substituent patterns (e.g., aromatic protons at δ 7.2–8.1 ppm; CF3 groups via 19F NMR at δ -60 to -70 ppm) .
  • IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 463.1234) .
    Data Interpretation :
  • Compare experimental spectra with simulated data (e.g., using ACD/Labs or ChemDraw).
  • Resolve overlapping signals via 2D NMR (COSY, HSQC) .

What in vitro assays are recommended for evaluating the compound's enzyme inhibitory activity, and how should contradictory results be analyzed?

Advanced Research Focus
Assay Design :

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., against KDR kinase, IC50 determination) .
  • Antimicrobial Activity : Employ microdilution assays (MIC values) against S. aureus or E. coli .
    Contradiction Analysis :
  • Replicate assays ≥3 times with positive/negative controls.
  • Check for assay interference (e.g., compound fluorescence in fluorogenic assays).
  • Use statistical tools (e.g., ANOVA, Grubbs’ test) to identify outliers .

How do modifications to the pyrazolo[1,5-a]pyrimidine core influence pharmacokinetic properties, and what computational methods can predict these effects?

Advanced Research Focus
Structural Modifications :

  • Trifluoromethyl Groups : Enhance metabolic stability but reduce solubility (logP >3) .
  • Amino-Benzamide Moiety : Improves hydrogen bonding with target proteins (e.g., kinases) .
    Computational Tools :
  • QSAR Models : Predict logP, solubility, and CYP450 interactions using MOE or Schrödinger.
  • Molecular Dynamics (MD) : Simulate binding stability to enzymes (e.g., 50 ns simulations in GROMACS) .

What strategies can mitigate solubility challenges during in vivo studies of this compound?

Q. Advanced Research Focus

  • Co-Solvents : Use PEG-400 or cyclodextrins in formulations.
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced aqueous solubility.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (100–200 nm) to improve bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide
Reactant of Route 2
4-{[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide

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